Benzyl (5-phenyloxazol-2-yl)carbamate

Übersicht

Beschreibung

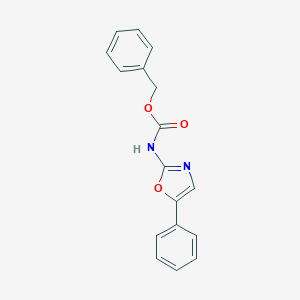

Benzyl (5-phenyloxazol-2-yl)carbamate is an organic compound with the molecular formula C17H14N2O3 It is known for its intricate molecular structure, which includes a benzyl group, a phenyl group, and an oxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (5-phenyloxazol-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 5-phenyloxazole-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Analyse Chemischer Reaktionen

Hydrolysis of the Carbamate Group

The carbamate functional group (-OC(=O)NH-) undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

-

Acidic Hydrolysis :

In the presence of strong acids (e.g., HCl), the carbamate cleaves to produce 5-phenyloxazol-2-amine , benzyl alcohol, and carbon dioxide . -

Basic Hydrolysis :

Under alkaline conditions (e.g., NaOH), deprotection generates a sodium carboxylate intermediate, which further decomposes to the same amine and benzyl alcohol .

Nucleophilic Substitution at the Oxazole Core

The electron-deficient oxazole ring facilitates nucleophilic attacks, particularly at the C-2 position adjacent to the carbamate group. Key reactions include:

-

Amination :

Reaction with ammonia or primary amines replaces the carbamate group, forming substituted oxazol-2-amines . -

Alkoxy Exchange :

In alcohol-rich environments, transesterification occurs, yielding alkyl carbamates (e.g., methyl or ethyl derivatives) .

Deprotection via Oxidative Cleavage

The benzyl group can be removed oxidatively under ambient aerobic conditions using thiyl radical catalysts (e.g., pentafluorobenzenethiol, F₅C₆SH) . This process generates a carbamic acid intermediate, which rapidly decarboxylates:

Cyclization and Rearrangement Reactions

Under catalytic conditions, the compound participates in cycloisomerization:

-

Coupling-Isomerization-Elimination (CIE) :

In the presence of Pd catalysts, the carbamate oxygen undergoes Michael addition with ynones, leading to cyclized oxazolone derivatives .

Comparative Reactivity of Structural Analogues

Mechanistic Insights

-

Hydrolysis Mechanism :

Acidic conditions protonate the carbamate carbonyl, enabling nucleophilic water attack. In contrast, base-mediated hydrolysis involves deprotonation of the nucleophile (OH⁻) . -

Thiyl Radical Catalysis :

The thiyl radical abstracts a benzylic hydrogen, forming a stabilized radical intermediate that reacts with O₂ to yield hydroperoxide, ultimately fragmenting into aldehyde and CO₂ .

Experimental Protocols

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Benzyl (5-phenyloxazol-2-yl)carbamate exhibits promising biological activities, particularly as an inhibitor of specific enzymes and as a modulator for various diseases.

1.1 Enzyme Inhibition

Research indicates that compounds containing oxazole rings, like this compound, often demonstrate significant biological activity. For instance, studies have shown that derivatives of oxazole can inhibit cysteine proteases, which are crucial in the life cycle of parasites such as Leishmania and Trypanosoma species. These proteases play essential roles in parasitic metabolism, making them attractive targets for drug development .

1.2 Cancer Therapeutics

The compound has been explored for its potential therapeutic use in treating diseases mediated by protein kinase B (PKB), which is involved in cell growth and survival pathways. Compounds that modulate PKB activity may be beneficial in addressing cancer and other metabolic disorders .

Materials Science Applications

This compound's structural properties lend themselves to applications in materials science, particularly in organic photonics.

2.1 Organic Photonics

The compound has been utilized in the synthesis of luminophores, which are materials that emit light when excited. Its derivatives have shown high photoluminescence quantum yields, making them suitable for applications in organic light-emitting diodes (OLEDs) and other photonic devices .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-phenyloxazole with benzyl chloroformate in the presence of a base such as triethylamine. This method allows for the efficient formation of the carbamate linkage while maintaining the integrity of the oxazole ring.

Case Studies

5.1 Inhibition Studies on Parasitic Proteases

A study evaluating the inhibition potency of various oxazole derivatives against Leishmania mexicana cysteine protease demonstrated that certain compounds exhibited IC50 values in the nanomolar range, indicating high potency as enzyme inhibitors .

5.2 Photonic Material Development

Research into the synthesis of luminophores incorporating this compound revealed its potential use in high-efficiency OLEDs due to its favorable photophysical properties .

Wirkmechanismus

The mechanism of action of Benzyl (5-phenyloxazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.

Isoxazole Derivatives: Exhibiting a wide range of therapeutic potentials, such as anti-inflammatory and antimicrobial activities.

Oxazole Derivatives: Similar in structure and function, with applications in medicinal chemistry and drug development.

Uniqueness

Benzyl (5-phenyloxazol-2-yl)carbamate stands out due to its specific combination of benzyl, phenyl, and oxazole groups, which confer unique chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Biologische Aktivität

Benzyl (5-phenyloxazol-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 294.305 g/mol

- Functional Groups : Contains a benzyl group, a 5-phenyloxazole moiety, and a carbamate functional group.

The structure of this compound contributes to its biological activity by enabling interactions with various biomolecules, which can modulate specific biochemical pathways.

Biological Activity Overview

Research indicates that compounds containing oxazole rings often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound has been investigated for several of these potential activities:

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced cell proliferation or enhanced apoptosis in cancer cells.

- Receptor Binding : Its unique structure allows binding to various receptors, potentially altering signaling pathways associated with inflammation or tumor growth.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

- Antitubercular Activity :

- Cytotoxicity Evaluation :

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Biological Activity | MIC/IC Values |

|---|---|---|

| Benzyl (4-methyl-5-phenyloxazol-2-yl)carbamate | Antimicrobial | 6.25 - 200 µg/mL |

| 3-Benzyl-5-hydroxyphenylcarbamate | Antitubercular | 0.625 - 6.25 µg/mL |

| 1-(5-benzylthio)-1,3,4-thiadiazol derivatives | Anticancer | IC = 0.37 - 7.91 µM |

Eigenschaften

IUPAC Name |

benzyl N-(5-phenyl-1,3-oxazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c20-17(21-12-13-7-3-1-4-8-13)19-16-18-11-15(22-16)14-9-5-2-6-10-14/h1-11H,12H2,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIPABRMGYNQKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=NC=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60159508 | |

| Record name | Benzyl 5-phenyl-2-oxazolecarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13575-14-9 | |

| Record name | Benzyl 5-phenyl-2-oxazolecarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013575149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl 5-phenyl-2-oxazolecarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.